molecular formula C12H15NO3 B1330779 Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate CAS No. 24451-17-0

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Cat. No. B1330779
CAS RN: 24451-17-0
M. Wt: 221.25 g/mol
InChI Key: WGQGYKSFMHBSCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of various reagents and reaction conditions to achieve the desired product. For instance, the modified Yamaguchi reagent described in paper is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. This suggests that similar reagents could potentially be used in the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate to control racemization and improve yield.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is characterized by various spectroscopic techniques. For example, the configurations of epimeric 2-oxoindolin-3-ethylidenes were assigned based on their 1H- and 13C-NMR spectral data . This indicates that NMR spectroscopy could be a valuable tool in determining the molecular structure of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups can provide insights into the chemical reactions of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate. The title compound in paper shows interactions involving the ethyl (oxo)acetate groups, which could suggest that Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate may also engage in similar interactions.

Physical and Chemical Properties Analysis

The physical properties such as melting points and crystal structure are discussed in the papers. For instance, the separation of epimeric mixtures to yield compounds with distinct melting points is reported . The crystal structure of a related compound is determined, and its antitumor activity is evaluated . These studies imply that Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate could also be crystallized and its physical properties measured to assess its potential applications.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Synthesis and Cyclizations of N-(2,3-, 3

    • Field : Organic Chemistry
    • Application Summary : This research involves the synthesis and cyclizations of N-(2,3-, 3 .
    • Methods of Application : A solution of 3,4-dimethylaniline, methacrylic acid, toluene, and hydroquinone was heated with stirring for 24 h at 70 °C. The solution was allowed to cool and 5% sodium hydroxide solution was added and non-reacted arylamine was isolated by extraction with toluene .
    • Results : The results of this research are not specified in the source .
  • Synthesis of Triarylmethane Dyes

    • Field : Organic Chemistry
    • Application Summary : DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
    • Methods of Application : The synthesis of these dyes involves the reaction of dimethylaniline with other compounds under specific conditions .
    • Results : The resulting dyes have various applications, including use in biological staining and in the textile industry .
  • Curing of Polyester and Vinyl Ester Resins

    • Field : Polymer Chemistry
    • Application Summary : DMA serves as a promoter in the curing of polyester and vinyl ester resins .
    • Methods of Application : The resin mixture is heated with DMA to initiate the curing process .
    • Results : The cured resins have improved mechanical properties and are used in various applications, including the production of fiberglass-reinforced plastics .
  • Synthesis of Riboflavin (Vitamin B2)

    • Field : Biochemistry
    • Application Summary : 3,4-dimethylaniline is used as a chemical intermediate for the synthesis of riboflavin .
    • Methods of Application : The synthesis of riboflavin involves the reaction of 3,4-dimethylaniline with other compounds under specific conditions .
    • Results : The resulting riboflavin is an essential vitamin that plays a key role in energy metabolism and the metabolism of fats, ketone bodies, carbohydrates, and proteins .
  • Production of Pesticides

    • Field : Agricultural Chemistry
    • Application Summary : 3,4-dimethylaniline is used in the production of certain pesticides .
    • Methods of Application : The synthesis of these pesticides involves the reaction of 3,4-dimethylaniline with other compounds under specific conditions .
    • Results : The resulting pesticides are used to control pests that can damage crops .

properties

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYKSFMHBSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327153
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

CAS RN

24451-17-0
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, SJ Hong, JJ Cho, CG Boo, DS Kim, EC Shin - Foods, 2020 - mdpi.com
This study investigated nutritional, physicochemical, and sensory characteristics of coffee brewed with conventional and high-oleic peanut extracts. Compared to normal coffee, peanut …
Number of citations: 10 www.mdpi.com

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